
2,2',2'',2'''-(2,5,8,11,14,16,19,22,25,28-Decaoxa-1,15(1,4)-dibenzenacyclooctacosaphane-12,15,152,155-tetrayl)tetraacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials undergo a condensation reaction under acidic conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride.
Final Step: The reduced intermediate is further reacted with a halogenating agent to produce the final compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: The starting materials are purified and mixed in precise ratios.
Reaction: The mixture is passed through a series of reactors where the temperature and pressure are carefully controlled.
Purification: The final product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to a simpler compound.
Substitution: In the presence of nucleophiles, “N/A” undergoes substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles like sodium hydroxide, solvent medium, elevated temperature.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Reduced form of “N/A”.
Substitution: Substituted derivatives of “N/A”.
Scientific Research Applications
“N/A” has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “N/A” exerts its effects involves:
Molecular Targets: “N/A” binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The binding of “N/A” triggers a cascade of biochemical reactions, leading to the desired effect.
Properties
Molecular Formula |
C36H44N4O10 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
2-[33,35,37-tris(cyanomethyl)-2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(34),15(38),16,18(37),32,35-hexaen-16-yl]acetonitrile |
InChI |
InChI=1S/C36H44N4O10/c37-5-1-29-25-34-30(2-6-38)26-33(29)47-21-17-43-13-9-41-11-15-45-19-23-49-35-27-32(4-8-40)36(28-31(35)3-7-39)50-24-20-46-16-12-42-10-14-44-18-22-48-34/h25-28H,1-4,9-24H2 |
InChI Key |
ADMBJZUPSYKWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC(=C(C=C2CC#N)OCCOCCOCCOCCOC3=C(C=C(C(=C3)CC#N)OCCOCCO1)CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
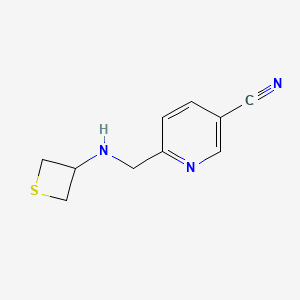
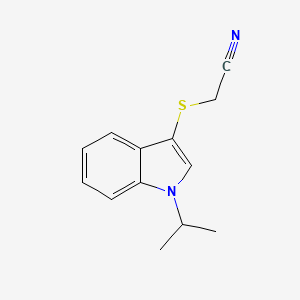
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)



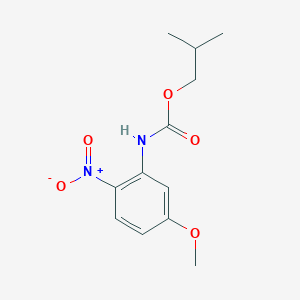
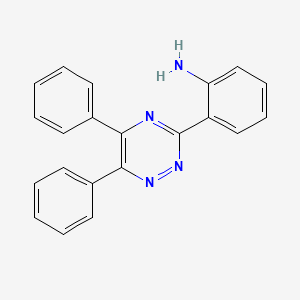
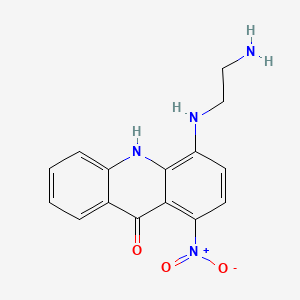

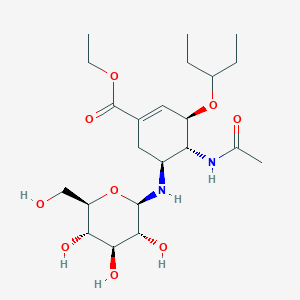
![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
